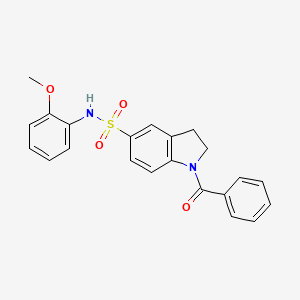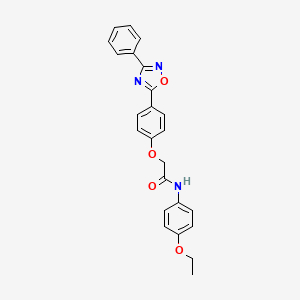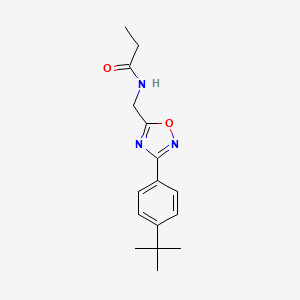
2-nitro-N-(pyridin-2-ylmethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-nitro-N-(pyridin-2-ylmethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-nitro-N-(pyridin-2-ylmethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been explored as a potential antitumor agent due to its ability to inhibit the growth of cancer cells. In materials science, it has been used as a fluorescent probe for the detection of metal ions. In analytical chemistry, it has been used as a reagent for the determination of trace amounts of copper ions in water samples.
Mecanismo De Acción
The mechanism of action of 2-nitro-N-(pyridin-2-ylmethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline is not fully understood. However, studies have suggested that it inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to bind to metal ions, leading to changes in fluorescence properties.
Biochemical and Physiological Effects:
Studies have shown that 2-nitro-N-(pyridin-2-ylmethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has low toxicity in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. It has also been shown to have potential as a fluorescent probe for the detection of metal ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-nitro-N-(pyridin-2-ylmethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline in lab experiments is its low toxicity. This makes it a safer alternative to other compounds that may be more harmful. One limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effectiveness in different applications.
Direcciones Futuras
There are several future directions for research on 2-nitro-N-(pyridin-2-ylmethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline. One direction is to further explore its potential as an antitumor agent and to investigate its effectiveness in vivo. Another direction is to study its fluorescence properties in different environments and to develop new applications for its use as a fluorescent probe. Additionally, research could be done to better understand its mechanism of action and to identify other potential applications for this compound.
Métodos De Síntesis
The synthesis of 2-nitro-N-(pyridin-2-ylmethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline involves the reaction of 2-aminopyridine with 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid, followed by reduction with sodium dithionite and nitration with nitric acid. The final product is obtained after recrystallization from ethanol.
Propiedades
IUPAC Name |
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(pyridin-2-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c1-14-5-4-6-15(11-14)20-24-21(29-25-20)16-8-9-18(19(12-16)26(27)28)23-13-17-7-2-3-10-22-17/h2-12,23H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTIKSMLURQRBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NCC4=CC=CC=N4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7695531.png)
![3-(benzylsulfamoyl)-N-[(2,4-dichlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B7695532.png)





![N'-[(E)-(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7695581.png)


